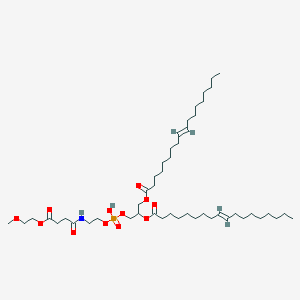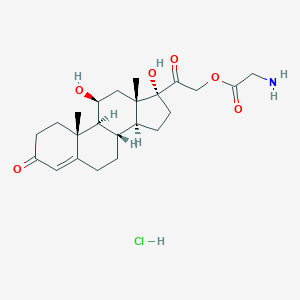
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide, commonly known as 5-AFHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of hydroxyphenylacetamide and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-AFHA varies depending on the application. In medicine, it is thought to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. In agriculture, it is thought to work by inhibiting the growth of certain weeds through the disruption of their metabolic pathways. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.
Efectos Bioquímicos Y Fisiológicos
5-AFHA has been shown to have various biochemical and physiological effects, depending on the application. In medicine, it has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to inhibit the growth of certain weeds, which can improve crop yield. In materials science, it is used as a precursor for the synthesis of MOFs, which have unique properties due to their porous nature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-AFHA is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize, and the synthesis method has been optimized to produce high yields of pure 5-AFHA. However, one limitation of 5-AFHA is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. This limits its potential use in medicine and other applications where toxicity is a concern.
Direcciones Futuras
There are several future directions for the study of 5-AFHA. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other cognitive disorders. In agriculture, further studies are needed to determine its potential as a herbicide and growth regulator for crops. In materials science, further studies are needed to explore the properties of MOFs synthesized using 5-AFHA as a precursor, and their potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-AFHA involves the reaction of 5-amino-4-fluoro-2-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 5-AFHA. This synthesis method has been optimized to produce high yields of 5-AFHA with good purity.
Aplicaciones Científicas De Investigación
5-AFHA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In agriculture, 5-AFHA has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. It has also been studied for its potential use as a growth regulator for crops, as it has been shown to promote root growth and increase crop yield.
In materials science, 5-AFHA has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
137589-58-3 |
|---|---|
Nombre del producto |
N-(5-Amino-4-fluoro-2-hydroxyphenyl)acetamide |
Fórmula molecular |
C8H9FN2O2 |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
N-(5-amino-4-fluoro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O2/c1-4(12)11-7-3-6(10)5(9)2-8(7)13/h2-3,13H,10H2,1H3,(H,11,12) |
Clave InChI |
OLAIURQIELNYCH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)F)O |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)N)F)O |
Sinónimos |
Acetamide, N-(5-amino-4-fluoro-2-hydroxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)



![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
